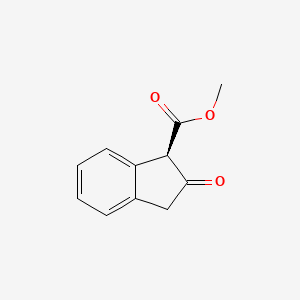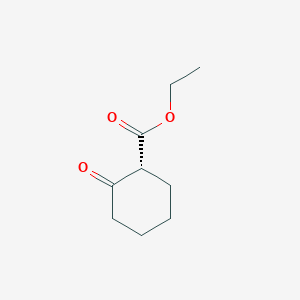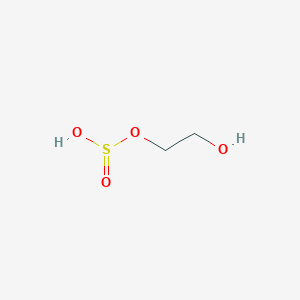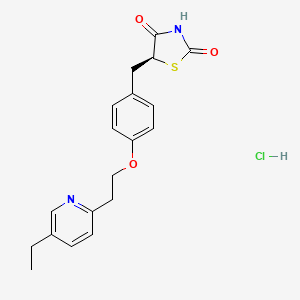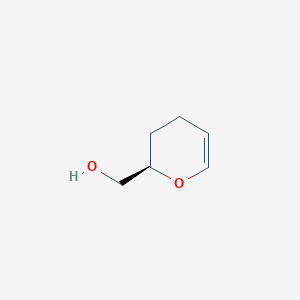
(R)-(3,4-Dihydro-2H-pyran-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-(3,4-Dihydro-2H-pyran-2-yl)methanol is a chiral compound with the molecular formula C6H10O2 and a molecular weight of 114.142 g/mol . It is also known as (2R)-2H-Pyran-2-methanol, 3,4-dihydro-. This compound is characterized by its pyran ring structure, which is a six-membered ring containing one oxygen atom. The ®-configuration indicates the specific spatial arrangement of the atoms around the chiral center.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-(3,4-Dihydro-2H-pyran-2-yl)methanol typically involves the reduction of the corresponding pyran-2-carboxylic acid or its derivatives. One common method is the reduction of ®-2H-pyran-2-carboxylic acid using a reducing agent such as lithium aluminum hydride (LiAlH4) under anhydrous conditions . The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of ®-(3,4-Dihydro-2H-pyran-2-yl)methanol may involve large-scale reduction processes using more efficient and cost-effective reducing agents. Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst is another method employed in industrial settings. This method offers the advantage of being scalable and producing high yields of the desired product .
Análisis De Reacciones Químicas
Types of Reactions
®-(3,4-Dihydro-2H-pyran-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in anhydrous ether under an inert atmosphere.
Substitution: SOCl2 in the presence of a base such as pyridine.
Major Products Formed
Oxidation: ®-3,4-Dihydro-2H-pyran-2-carboxylic acid.
Reduction: ®-3,4-Dihydro-2H-pyran-2-ylmethane.
Substitution: ®-3,4-Dihydro-2H-pyran-2-yl chloride.
Aplicaciones Científicas De Investigación
®-(3,4-Dihydro-2H-pyran-2-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and as a chiral building block in the synthesis of biologically active molecules.
Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.
Mecanismo De Acción
The mechanism of action of ®-(3,4-Dihydro-2H-pyran-2-yl)methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The pyran ring structure provides a rigid framework that can interact with various biological molecules, affecting their function and stability .
Comparación Con Compuestos Similares
Similar Compounds
- (S)-(3,4-Dihydro-2H-pyran-2-yl)methanol
- ®-2H-Pyran-2-methanol
- (S)-2H-Pyran-2-methanol
Uniqueness
®-(3,4-Dihydro-2H-pyran-2-yl)methanol is unique due to its specific ®-configuration, which imparts distinct stereochemical properties. This configuration can influence the compound’s reactivity, interaction with biological molecules, and overall effectiveness in various applications. The presence of the pyran ring also distinguishes it from other similar compounds, providing unique chemical and physical properties .
Propiedades
IUPAC Name |
[(2R)-3,4-dihydro-2H-pyran-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c7-5-6-3-1-2-4-8-6/h2,4,6-7H,1,3,5H2/t6-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMICBFRKICBBKD-ZCFIWIBFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC=C1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](OC=C1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
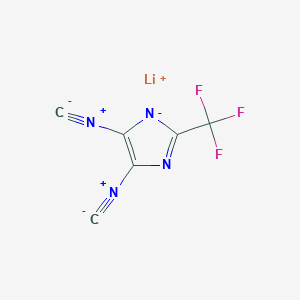
![3-methyl-5-[(3S)-pyrrolidin-3-yl]-1,2,4-oxadiazole;hydrochloride](/img/structure/B8254015.png)
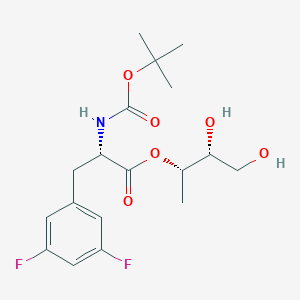
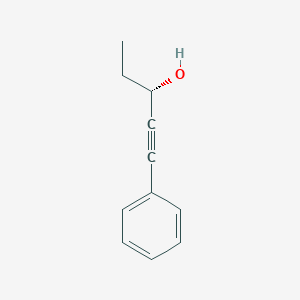
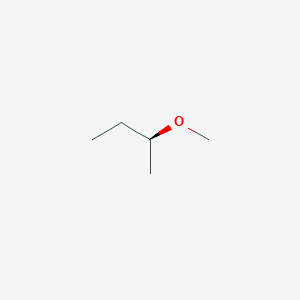
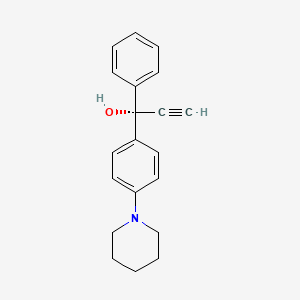
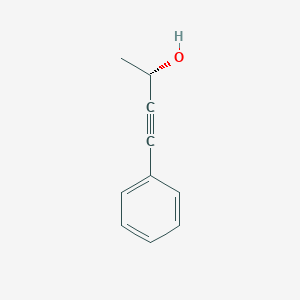
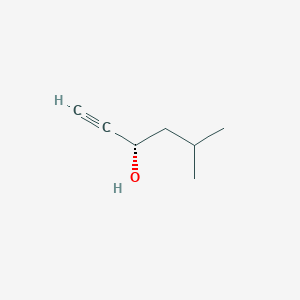
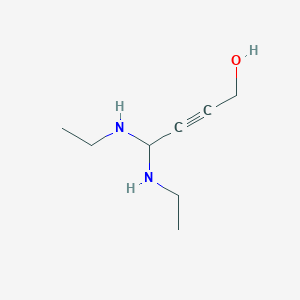
![(2S)-3-[bis(2-hydroxyethyl)azaniumyl]-2-hydroxypropane-1-sulfonate](/img/structure/B8254073.png)
